![molecular formula C10H9IN2O2 B13929653 Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the iodine atom at the 6-position and the ethyl ester group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with ethyl bromoacetate, followed by iodination at the 6-position using iodine or an iodine-containing reagent. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents like palladium catalysts in Suzuki or Sonogashira coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions for substitution.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.
Chemical Biology: Employed in the study of biological pathways and mechanisms.
Industrial Applications: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate: Contains a bromine atom, which also affects its chemical properties and applications.
Ethyl 6-fluoroimidazo[1,5-a]pyridine-1-carboxylate: The presence of a fluorine atom can enhance certain biological activities and stability.
The uniqueness of this compound lies in its specific reactivity due to the iodine atom, making it a valuable compound for various chemical and biological studies.
Biological Activity
Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with a review of relevant studies and findings.
- Molecular Formula : C10H10IN2O2
- Molecular Weight : 352.56 g/mol
- Melting Point : 191-192 °C
The compound features an iodine atom, which enhances its reactivity, making it a valuable target for various chemical and biological studies .
This compound interacts with specific molecular targets within biological systems. Its mechanism of action includes:
- Inhibition of Enzymes : The compound has been shown to inhibit the protein ftsZ, which is crucial for bacterial cell division, suggesting a potential application as an antibacterial agent.
- Anticancer Activity : Studies indicate that compounds in the imidazo[1,5-a]pyridine family exhibit significant anticancer properties by modulating various signaling pathways involved in cancer progression .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various pathogens. A study demonstrated that derivatives of imidazo[1,5-a]pyridine displayed potent activity against Mycobacterium species, indicating their potential as anti-mycobacterial agents .
Pathogen | Activity | Reference |
---|---|---|
Mycobacterium spp. | Significant inhibition | |
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Low inhibition |
Anticancer Properties
The anticancer effects of this compound have been evaluated in various cancer cell lines. Key findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanisms : Induction of apoptosis and cell cycle arrest have been observed in treated cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Apoptosis induction |
HeLa | 12.3 | Cell cycle arrest |
A549 | 15.0 | Apoptosis induction |
Case Study 1: Antimicrobial Evaluation
In a study published by ResearchGate, ethyl 6-iodoimidazo[1,5-a]pyridine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that these compounds showed strong activity against a range of bacterial strains, particularly Mycobacterium tuberculosis, suggesting their potential as new anti-tuberculosis agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazo[1,5-a]pyridine derivatives demonstrated that ethyl 6-iodoimidazo[1,5-a]pyridine significantly inhibited the growth of MCF-7 cells through the activation of apoptotic pathways. The study reported an IC50 value of approximately 10 µM, indicating potent activity against breast cancer cells .
Properties
Molecular Formula |
C10H9IN2O2 |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 |
InChI Key |
ABFKGACKSHXYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)I |
Origin of Product |
United States |
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